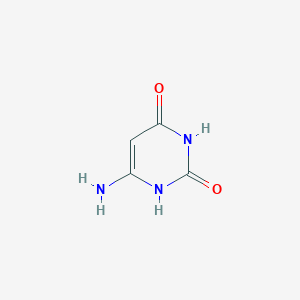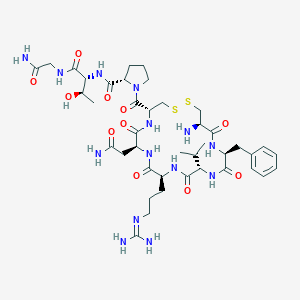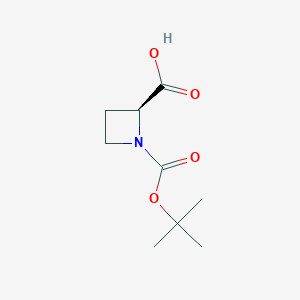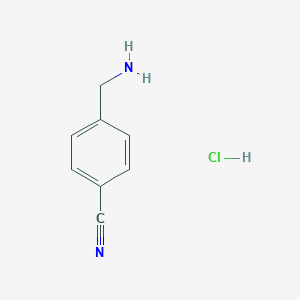
2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride
Descripción general
Descripción
2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride is a chemical compound with a molecular formula of C13H18ClNO3 and a molecular weight of 271.74 g/mol. This compound is known for its diverse applications in organic synthesis and pharmaceutical research.
Métodos De Preparación
The synthesis of 2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride involves a sequence of C-H and C-C bond functionalizations starting from phenyl (2-piperidinyl)methanone hydrochloride . The process is inspired by the Norrish-Yang Type II reaction, where α-hydroxy-β-lactams are generated from α-ketoamide derivatives under visible light conditions. This is followed by selective cleavage of the C (sp2)-C (sp3) bond using a Rh-complex, leading to the formation of α-acyl intermediates. These intermediates undergo sequential reactions to produce N-fused bicycles, including indolizidines .
Análisis De Reacciones Químicas
2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a crucial building block for the synthesis of complex organic molecules and N-fused bicycles.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It plays a significant role in the development of pharmaceutical compounds, particularly in the synthesis of drugs with antibacterial and antiviral properties.
Industry: The compound is utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride involves its interaction with molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects .
Comparación Con Compuestos Similares
2-(5-Methoxy)phenol 4-Piperidinyl Ketone Hydrochloride can be compared with other similar compounds, such as:
(2-Hydroxy-4-methoxyphenyl)(phenyl)methanone oxime: This compound has a similar structure but differs in its functional groups and applications.
(5-Bromo-2-hydroxy-4-methoxyphenyl)(phenyl)methanone: This compound contains a bromine atom, which imparts different chemical properties and reactivity.
(2-Hydroxy-4-(octadecyloxy)phenyl)(phenyl)methanone: This compound has a long alkyl chain, making it suitable for applications in surfactants and emulsifiers.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of this compound in scientific research and industry.
Propiedades
IUPAC Name |
(2-hydroxy-4-methoxyphenyl)-piperidin-4-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3.ClH/c1-17-10-2-3-11(12(15)8-10)13(16)9-4-6-14-7-5-9;/h2-3,8-9,14-15H,4-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFTKVIBPFXVQKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2CCNCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40517440 | |
| Record name | (2-Hydroxy-4-methoxyphenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84162-88-9 | |
| Record name | (2-Hydroxy-4-methoxyphenyl)(piperidin-4-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40517440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(S)-2-Amino-3-[(2-carboxyethyl)thio]propionic acid](/img/structure/B131679.png)
![TERT-BUTYL N-[(2R)-1-IODO-3-PHENYLPROPAN-2-YL]CARBAMATE](/img/structure/B131688.png)
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)


![methyl (1S,3aS,3bS,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,6,9b,10,11-decahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B131703.png)








